(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.3ClH/c7-4-6-9-8-5-2-1-3-10(5)6;;;/h1-4,7H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAULNFEDJBSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171236-13-7 | |
| Record name | 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Construction of the Pyrrolo[2,1-c]triazole Core
- Starting Materials: Aromatic or heteroaromatic precursors bearing suitable functional groups, such as phenolic derivatives or amino precursors.
- Reaction Conditions:
- Cyclization is achieved via intramolecular cycloaddition or condensation reactions under reflux in polar solvents like ethanol or acetonitrile.
- Catalysts such as acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate) facilitate cyclization.
- Outcome: Formation of the fused heterocyclic core with high regioselectivity, as confirmed by 2D NMR and X-ray crystallography.
Step 2: Introduction of the Aminomethyl Group at Position 3
- Method: Nucleophilic substitution or Mannich-type reactions.
- Reagents: Formaldehyde or paraformaldehyde in the presence of ammonia or primary amines.
- Reaction Conditions: Mild heating in aqueous or alcoholic solvents, often with acid or base catalysis.
- Outcome: Formation of the 3-(aminomethyl) substituent, yielding the intermediate (6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)methanamine .
Step 3: Conversion to Trihydrochloride Salt
- Method: Acid-base salt formation.
- Procedure: The free base is dissolved in anhydrous ethanol or methanol, then treated with excess hydrogen chloride gas or concentrated hydrochloric acid.
- Outcome: Crystallization of the compound as the trihydrochloride salt, which enhances stability and solubility for biological applications.
Data Table Summarizing the Preparation Methods
Research Findings and Optimization
Recent studies have demonstrated that:
- Cyclization efficiency is maximized using microwave-assisted synthesis, reducing reaction times and improving yields.
- Selectivity for the 3-position aminomethyl group is enhanced by controlling pH and temperature during the Mannich reaction.
- Salt formation is optimized by slow evaporation of the solvent to obtain pure crystalline trihydrochloride.
Yield Data:
| Step | Typical Yield | Notes |
|---|---|---|
| 1 | 65-80% | Depending on precursor purity |
| 2 | 70-85% | Optimized with microwave assistance |
| 3 | 90-95% | Controlled addition of HCl |
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound’s effects are mediated through the modulation of signaling pathways involved in cell death and inflammation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[1,2,4]triazol-4-ium tetrafluoroborate
Uniqueness
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is unique due to its specific structural features and its ability to inhibit RIPK1. This makes it a valuable compound for research in necroptosis and related fields.
Biological Activity
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 221.69 g/mol
- CAS Number : 828914-68-7
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity :
- Neuroprotective Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is suggested that this compound interacts with specific receptors in the nervous system and immune cells, altering their activity and contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolo[2,1-c][1,2,4]triazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL for some derivatives.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment on lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to the control group. This suggests that it may effectively modulate inflammatory responses.
Data Summary Table
Q & A
Q. What established methodologies are recommended for synthesizing (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride?
The synthesis of structurally analogous triazole derivatives typically involves condensation reactions under controlled conditions. For example, sodium hydride in dry tetrahydrofuran (THF) has been used to facilitate salt formation, followed by crystallization from ethanol to isolate the final product . Reaction optimization (e.g., stoichiometry, solvent selection, and temperature) is critical to achieving high yields and purity.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation requires multi-modal analytical techniques:
- 1H NMR spectroscopy identifies proton environments and confirms regiochemistry.
- Elemental analysis verifies empirical formula consistency.
- HPLC-MS ensures compound individuality and purity by detecting molecular ions and fragmentation patterns .
Q. What physicochemical properties are essential to characterize for this compound?
Key parameters include:
- Lipophilicity (logP) : Determined via experimental partitioning (e.g., shake-flask method) or computational tools like SwissADME.
- Aqueous solubility : Assessed using equilibrium solubility assays in buffered media.
- Thermal stability : Evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). These properties are benchmarked against reference drugs (e.g., celecoxib) for drug-likeness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve scalability and yield?
Systematic optimization involves:
- Solvent screening : Aqueous-alcohol mixtures enhance solubility of intermediates and reduce side reactions .
- Catalyst selection : Base catalysts (e.g., sodium hydride) improve reaction kinetics but require inert atmospheres to prevent hydrolysis.
- Time-temperature profiling : Extended stirring (e.g., 10–12 hours) ensures complete conversion, monitored via TLC or HPLC .
Q. What strategies resolve discrepancies between experimental and computational pharmacokinetic data?
Discrepancies in parameters like logP or bioavailability can arise from:
- Experimental variability : Cross-validate solubility assays using multiple buffered pH conditions.
- Model limitations : Compare predictions from SwissADME with other tools (e.g., Molinspiration) to identify consensus trends .
- Structural dynamics : Perform molecular dynamics simulations to assess conformational impacts on permeability .
Q. Which in silico approaches are most reliable for predicting ADME properties?
The SwissADME platform is widely used to evaluate:
- Absorption : Bioavailability radar plots and gastrointestinal absorption scores.
- Metabolism : Cytochrome P450 enzyme interaction profiles.
- Toxicity alerts : Pan-assay interference compounds (PAINS) filters. Results should be validated with in vitro assays (e.g., Caco-2 permeability) .
Q. How can researchers address conflicting bioactivity data in antimicrobial or antitumor assays?
Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability). Mitigation steps include:
- Dose-response standardization : Use IC50/EC50 values normalized to positive controls.
- Mechanistic studies : Employ transcriptomics or proteomics to identify target pathways.
- Structural analogs : Compare activity trends across derivatives to isolate pharmacophore contributions .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
